molecular formula C23H32N2O4S B2673507 N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 1005164-30-6

N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2673507
CAS No.: 1005164-30-6
M. Wt: 432.58
InChI Key: KEEHFUFQYWCYRH-UHFFFAOYSA-N
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Description

“N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide” is a benzenesulfonamide derivative featuring a complex substitution pattern. Its structure includes:

  • Benzenesulfonamide core: A sulfonamide group (-SO₂NH-) linked to a benzene ring, a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.
  • 2-Methoxyphenyl substituent: Attached to the sulfonamide nitrogen, this group introduces steric bulk and electron-donating properties via the methoxy (-OCH₃) moiety.
  • The 2,6-dimethylpiperidine moiety may enhance lipophilicity and influence receptor interactions.

Properties

IUPAC Name

N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-18-10-9-11-19(2)24(18)16-20(26)17-25(22-14-7-8-15-23(22)29-3)30(27,28)21-12-5-4-6-13-21/h4-8,12-15,18-20,26H,9-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHFUFQYWCYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C23H32N2O4S, and it has a molecular weight of 432.58 g/mol. This compound is being researched for its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC23H32N2O4S
Molecular Weight432.58 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions with aromatic residues in target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects, such as antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity. The effectiveness of these compounds often correlates with structural variations in their chemical composition, particularly in the substituents on the phenyl rings .

Anticancer Properties

Research has also explored the potential anticancer effects of piperidine derivatives. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of specific functional groups in the structure enhances their efficacy against cancer cells by targeting multiple pathways involved in tumor progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The compound demonstrated moderate to high antibacterial activity against a range of pathogens:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli24
Klebsiella pneumoniae26
Pseudomonas aeruginosa23

This study highlighted the compound's potential as a lead for developing new antibacterial agents .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was found to inhibit proliferation in several cancer cell lines, including breast and lung cancer cells. The study reported:

  • Cell Line : MCF-7 (Breast Cancer)
    • Inhibition Rate : 70% at 50 µM concentration
  • Cell Line : A549 (Lung Cancer)
    • Inhibition Rate : 65% at 50 µM concentration

These findings suggest that the compound may serve as a scaffold for further drug development targeting cancer therapies .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds structurally related to N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide exhibit promising anticonvulsant activities. For instance, studies have demonstrated that similar sulfonamide derivatives can modulate sodium channels, which are crucial in the pathophysiology of epilepsy and other seizure disorders. These compounds can promote sodium channel slow inactivation, thereby reducing neuronal excitability and seizure frequency in animal models .

Case Study: Anticonvulsant Activity

  • A study on related piperidine derivatives showed that certain modifications enhanced their efficacy against maximal electroshock seizures in rodents, indicating a potential pathway for developing new antiepileptic drugs .

Antimicrobial Properties

Sulfonamides have historically been recognized for their antibacterial properties. The compound may exhibit similar effects due to its sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis . This property suggests potential applications in treating bacterial infections.

Case Study: Antimicrobial Efficacy

  • Research has shown that sulfonamide derivatives can be effective against a range of bacterial strains, making them valuable candidates for further development as antimicrobial agents .

Recent studies emphasize the importance of specific substituents on the piperidine and phenyl rings to enhance pharmacological effects. For example, variations in the methoxy group have been shown to significantly impact both anticonvulsant activity and antimicrobial efficacy .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive sites: the sulfonamide group, the hydroxyl group, and the 2,6-dimethylpiperidine moiety.

Sulfonamide Group

  • Hydrolysis :
    Under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the sulfonamide hydrolyzes to benzenesulfonic acid and the corresponding amine (yields: ~60–70% under acidic conditions; ~50% under basic conditions) .

  • Electrophilic Substitution :
    The electron-withdrawing sulfonamide group directs electrophilic substitution (e.g., nitration) to the meta position of the benzene ring.

Hydroxyl Group

  • Esterification :
    Reacts with acetyl chloride or acetic anhydride to form acetates (yield: 85% with pyridine catalyst) .

    Example :

    Target compound+Ac2OPyridineAcetylated derivative\text{Target compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Pyridine}} \text{Acetylated derivative}
  • Oxidation :
    Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone (yield: ~40% due to steric hindrance) .

2,6-Dimethylpiperidine Moiety

  • Quaternary Ammonium Salt Formation :
    Reacts with methyl iodide to form a quaternary ammonium salt (yield: 90% in CH₃CN) .

Derivatization and Biological Activity

Modifications at the hydroxyl or piperidine group influence bioactivity:

Derivative Modification Biological Impact
Acetylated derivativeHydroxyl → acetateReduced solubility, enhanced metabolic stability
Quaternary ammonium saltPiperidine N-alkylationIncreased cationic character, improved binding to TLR9
Oxidized ketone derivativeHydroxyl → ketoneLoss of hydrogen-bonding capacity

Degradation Pathways

  • Photodegradation :
    Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the sulfonamide bond (half-life: 4 hours) .

  • Thermal Decomposition :
    Above 200°C, the compound decomposes into benzenesulfonic acid and volatile piperidine derivatives (TGA data: 15% weight loss at 220°C) .

Key Research Findings

  • SAR Studies :
    The 2-methoxyphenyl group enhances CNS penetration, while the 2,6-dimethylpiperidine moiety reduces off-target binding to adrenergic receptors .

  • Catalytic Applications :
    The tertiary amine in the piperidine ring facilitates base-catalyzed reactions (e.g., Knoevenagel condensation) in synthetic chemistry .

Comparison with Similar Compounds

Key Differences :

  • The hydroxypropyl chain in the target compound may improve aqueous solubility compared to the ether-linked piperidine groups in 2a/2b .
  • The p-tolyl group in 2b enhances lipophilicity relative to the 2-methoxyphenyl group in the target compound .

N-Substituted Sulfonamides from IJCR ()

The IJCR study synthesized simpler derivatives, such as N-(2-methoxyphenyl)benzenesulfonamide (3) and its brominated analog (6) .

Property Target Compound Compound 3 Compound 6
Substituent Complexity High (piperidine and hydroxypropyl groups) Low (only 2-methoxyphenyl) Moderate (4,5-dibromo-2-methoxyphenyl)
Molecular Weight ~500 g/mol (estimated) 292 g/mol 450 g/mol
Functional Groups Sulfonamide, methoxy, hydroxy, piperidine Sulfonamide, methoxy Sulfonamide, methoxy, bromine

Key Differences :

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended for preparing N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide?

    • Methodological Answer : A multi-step synthesis approach is typically employed, involving (i) coupling of 2-methoxyphenylamine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core, followed by (ii) introducing the 3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl side chain via nucleophilic substitution or reductive amination. For example, hydrogenation with Pd/C under H₂ atmosphere can reduce intermediates, as demonstrated in analogous sulfonamide syntheses . Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures product integrity.

    Q. Which spectroscopic techniques are critical for structural validation of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) and High-Resolution Mass Spectrometry (HRMS) are essential. Infrared (IR) spectroscopy can confirm hydroxyl (-OH) and sulfonamide (S=O) functional groups. For crystalline derivatives, X-ray diffraction provides unambiguous structural resolution, as seen in related sulfonamide studies .

    Advanced Research Questions

    Q. How can researchers address contradictions in reported bioactivity data for structurally analogous sulfonamides?

    • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve conflicts:

    • Perform comparative bioassays under standardized protocols (e.g., OECD guidelines for cytotoxicity).
    • Validate target binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity constants.
    • Cross-reference with computational docking studies (e.g., AutoDock Vina) to identify structural determinants of activity, as applied in similar pharmacophore analyses .

    Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?

    • Methodological Answer : Use liver microsomes (human or rodent) incubated with the compound (1–10 µM) and NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals (0–60 min). Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes. For quantitative analysis, apply the in vitro half-life (t₁/₂) calculation: t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant derived from linear regression of ln(concentration) vs. time .

    Q. How can enantiomeric purity be ensured during synthesis, given the chiral 2-hydroxypropyl moiety?

    • Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates. Analyze enantiomeric excess (ee) using Chiral Stationary Phase (CSP) HPLC (e.g., Chiralpak IG-3 column) with hexane/isopropanol mobile phases. For preparative separations, simulate moving bed (SMB) chromatography can achieve >99% ee, as validated in piperidine derivative studies .

    Data Analysis and Interpretation

    Q. What statistical approaches are suitable for correlating structural modifications with activity in SAR studies?

    • Methodological Answer : Use multivariate regression (e.g., Partial Least Squares, PLS) to model relationships between substituent descriptors (e.g., Hammett σ, LogP) and bioactivity. For non-linear trends, machine learning algorithms (Random Forest, SVM) trained on datasets of IC₅₀ values and molecular descriptors (e.g., MOE, Dragon) improve predictive accuracy. Validate models via leave-one-out cross-validation (LOOCV) .

    Q. How should researchers resolve conflicting crystallographic data on sulfonamide-protein interactions?

    • Methodological Answer : Re-refine existing X-ray datasets (e.g., using PHENIX or REFMAC) with updated restraint libraries for sulfonamide moieties. Validate hydrogen-bonding networks via QM/MM simulations (e.g., Gaussian 16 with AMBER force fields). If ambiguity persists, perform mutagenesis (e.g., Ala-scanning) to confirm critical residues for binding .

    Tables for Key Data

    Parameter Method Typical Results Reference
    Synthetic YieldFlash Chromatography45–67% (multi-step)
    Enantiomeric Excess (ee)Chiral HPLC>98% ee (CSP: Chiralpak IG-3)
    Metabolic t₁/₂ (Human)Liver Microsomes + LC-MS/MS32 ± 5 min
    Binding Affinity (Kd)SPR12.3 ± 1.2 nM

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